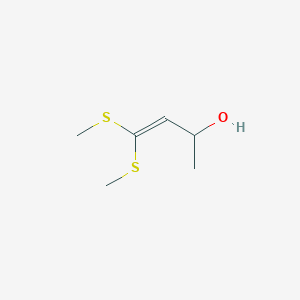
Chromium;germanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium and germanium are two distinct elements that, when combined, form a compound with unique properties. Chromium is a transition metal known for its high corrosion resistance and hardness . Germanium, on the other hand, is a metalloid with significant applications in electronics and optics . The combination of these two elements results in a compound that leverages the strengths of both, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chromium-germanium compounds can be achieved through several methods. One common approach is the chemical vapor deposition (CVD) method, where germanium is deposited onto a chromium substrate under high temperature and controlled atmosphere . Another method involves the direct reaction of chromium and germanium powders at elevated temperatures to form the desired compound .
Industrial Production Methods: In industrial settings, the production of chromium-germanium compounds often involves the use of high-purity raw materials and advanced techniques such as molecular beam epitaxy (MBE) and thermal evaporation . These methods ensure the production of high-quality compounds with precise control over their composition and properties.
Chemical Reactions Analysis
Types of Reactions: Chromium-germanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, chromium can react with oxygen to form chromium(III) oxide, while germanium can form germanium dioxide under similar conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens. For example, chromium reacts with fluorine at high temperatures to form chromium fluoride, while germanium reacts with oxygen to form germanium dioxide .
Major Products Formed: The major products formed from these reactions include chromium oxides, germanium oxides, and various halides. These products are often used in further chemical processes or as materials in various applications .
Scientific Research Applications
Chromium-germanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique properties . In biology and medicine, germanium compounds have shown potential in cancer treatment and immune system modulation . In industry, these compounds are used in the production of semiconductors and optoelectronic devices .
Mechanism of Action
The mechanism of action of chromium-germanium compounds involves their interaction with various molecular targets and pathways. For instance, germanium compounds can modulate oxidative stress and immune responses by interacting with specific enzymes and cellular pathways . Chromium, on the other hand, can influence glucose metabolism and insulin signaling through its interaction with mitochondrial ATP synthase .
Comparison with Similar Compounds
Chromium-germanium compounds can be compared with other similar compounds such as silicon-germanium and tin-germanium compounds. While silicon-germanium is widely used in the semiconductor industry due to its excellent electronic properties, chromium-germanium offers unique advantages in terms of corrosion resistance and catalytic activity . Tin-germanium compounds, on the other hand, are known for their applications in optoelectronics and infrared optics .
Properties
CAS No. |
70446-08-1 |
|---|---|
Molecular Formula |
CrGe |
Molecular Weight |
124.63 g/mol |
IUPAC Name |
chromium;germanium |
InChI |
InChI=1S/Cr.Ge |
InChI Key |
WADNUIHBLWBJQY-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




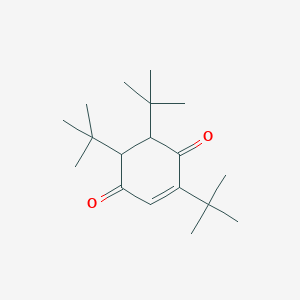


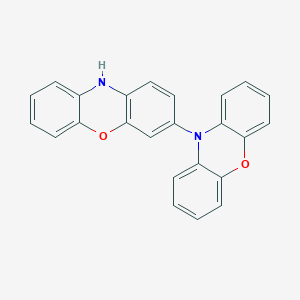



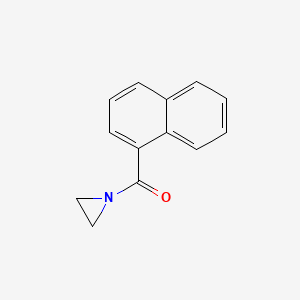
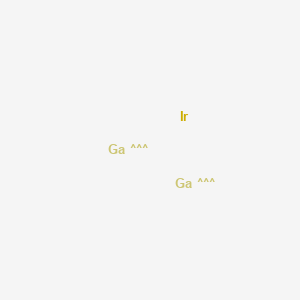
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)

